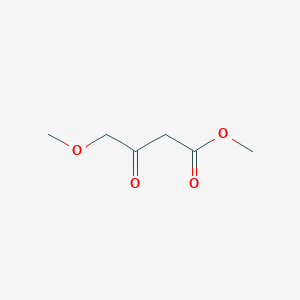

Methyl 4-methoxyacetoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methoxy-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-9-4-5(7)3-6(8)10-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBPKJFJAVDUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068273 | |

| Record name | Methyl 4-methoxyacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41051-15-4 | |

| Record name | Methyl 4-methoxyacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-methoxy-3-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-methoxy-3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 4-methoxyacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methoxy-3-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-methoxyacetoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methoxyacetoacetate is a pivotal chemical intermediate, recognized for its critical role in the synthesis of complex pharmaceutical agents, most notably as a key building block for the anti-HIV drug Dolutegravir.[1][2] This guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and structured data for ease of reference.

Chemical and Physical Properties

This compound is a colorless to yellow liquid with an aromatic odor.[2][3] It is a beta-keto ester derivative, a structural feature that imparts significant reactivity and makes it a versatile tool in organic synthesis. The compound is highly soluble in polar organic solvents and slightly soluble in water.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄ | [5][6] |

| Molecular Weight | 146.14 g/mol | [6][7] |

| CAS Number | 41051-15-4 | [6][7] |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 89 °C / 8.5 mmHg | [3][7] |

| Density | 1.129 g/mL at 25 °C | [3][7] |

| Refractive Index (n20/D) | 1.431 | [3][7] |

| Flash Point | 87 °C (closed cup) | [8] |

Synthesis of this compound

The predominant synthetic route to this compound involves the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide (B1231860) source.[9] This reaction is typically carried out using a strong base, such as sodium hydride or sodium methoxide, to generate the methoxide ion from methanol (B129727).[9] The reaction proceeds via an SN2 mechanism.[9] Several variations of this method exist, primarily differing in the choice of solvent, base, and reaction temperature.

Key Synthetic Pathways

Two major synthetic methodologies are highlighted below, each with distinct advantages and considerations.

Method 1: Synthesis using Sodium Methoxide in Acetonitrile (B52724)

This method, detailed in patent literature, is characterized by high yields but requires elevated reaction temperatures.[2]

Method 2: Synthesis using Sodium Hydride in Tetrahydrofuran or Toluene

This approach allows for the reaction to be conducted at ambient temperatures, which can be advantageous for industrial-scale production by reducing energy consumption and improving process control.[1][9] However, it may present challenges related to impurities from the mineral oil often used with industrial-grade sodium hydride.[1]

Table 2: Comparison of Synthetic Protocols

| Parameter | Method 1: Sodium Methoxide in Acetonitrile | Method 2: Sodium Hydride in THF/Toluene |

| Starting Material | Methyl 4-chloroacetoacetate, Sodium Methoxide | Methyl 4-chloroacetoacetate, Sodium Hydride, Methanol |

| Solvent | Acetonitrile | Tetrahydrofuran or Toluene |

| Temperature | 68-70 °C | 15-25 °C (Ambient) |

| Reported Yield | ~91.7% | Varies, can be lower than Method 1 |

| Key Considerations | Higher temperature, potential for side reactions | Use of hazardous sodium hydride, potential for impurities |

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Methoxide in Acetonitrile

This protocol is adapted from established literature.[3][10]

Materials:

-

Sodium methoxide (113.4 g, 2.1 mol)

-

Acetonitrile (150 mL)

-

Methyl 4-chloroacetoacetate (150.5 g, 1 mol)

-

Distilled water (350 mL)

-

Acetic acid (9 g)

-

32% Hydrochloric acid

-

Magnesium sulfate

Procedure:

-

Suspend sodium methoxide in acetonitrile in a reaction vessel.

-

Slowly add methyl 4-chloroacetoacetate to the suspension over 5 minutes. The temperature will rise; maintain it at 68-70 °C by cooling.

-

After the addition is complete, continue stirring the mixture at 70 °C for an additional 25 minutes.

-

Pour the reaction mixture into a solution of distilled water and acetic acid.

-

Adjust the pH to 6-7 by adding 32% hydrochloric acid.

-

Separate the organic layer.

-

Extract the aqueous layer three times with 200 mL of acetonitrile each.

-

Combine the organic phases, dry over magnesium sulfate, and concentrate on a rotary evaporator.

-

The crude product is purified by distillation at 55-57 °C / 0.6 mbar to yield this compound.

Protocol 2: Synthesis of this compound using Sodium Hydride in Tetrahydrofuran

This protocol is based on patent literature describing a room temperature synthesis.[1][2]

Materials:

-

Tetrahydrofuran (THF)

-

Industrial sodium hydride

-

Potassium methoxide (optional, used in some variations)

-

Methanol

-

Methyl 4-chloroacetoacetate

-

Hydrochloric acid solution (2 mol/L)

Procedure:

-

To a reaction kettle under an inert atmosphere, add THF.

-

Set the internal temperature to 15-25 °C.

-

Under stirring, add industrial sodium hydride (and potassium methoxide if used).

-

Add more THF.

-

At a temperature below 20 °C, slowly add a mixture of methanol and methyl 4-chloroacetoacetate. React for 4-6 hours.

-

Raise the temperature to 20-25 °C and continue the reaction for another 4-15 hours. Monitor the reaction completion by TLC.

-

Cool the system to 6-10 °C.

-

Add a 2 mol/L hydrochloric acid solution to adjust the pH of the system to 5-7.

-

Allow the layers to separate.

-

Concentrate the upper organic layer to remove the THF.

-

The crude product can be purified by wiped-film molecular distillation to obtain the colorless product.

Visualizing the Synthesis

The following diagrams illustrate the key chemical transformations and workflows in the synthesis of this compound.

Caption: SN2 Synthesis of this compound.

Caption: General Experimental Workflow for Synthesis.

Applications in Drug Development

This compound is a crucial intermediate in the pharmaceutical industry.[9] Its most prominent application is in the synthesis of the HIV integrase inhibitor, Dolutegravir.[1][9] The quality and purity of this compound directly impact the efficiency and outcome of the synthesis of this active pharmaceutical ingredient (API).[1] Beyond Dolutegravir, its structural features make it a valuable building block for a range of other complex molecules and heterocyclic compounds, with potential applications in the development of other pharmaceuticals and agrochemicals.[9]

Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of this compound.

Table 3: Spectroscopic Data References

| Spectroscopy | Available Data | Source |

| ¹H NMR | Spectrum available | [6][11] |

| ¹³C NMR | Spectrum available | [6] |

| IR | Spectrum available | [6][12] |

| Mass Spectrometry | Data available | [12] |

The availability of this data from various sources allows for thorough confirmation of the product's identity and purity.

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly within the pharmaceutical sector. The synthetic methods described provide robust pathways to this molecule, with choices available to balance factors such as reaction conditions, yield, and purification requirements. The detailed properties and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this versatile compound.

References

- 1. CN104478719A - 4-methoxy methyl acetoacetate preparation method - Google Patents [patents.google.com]

- 2. CN105418420A - Synthetic method of this compound - Google Patents [patents.google.com]

- 3. This compound | 41051-15-4 [chemicalbook.com]

- 4. This compound BP EP USP CAS 41051-15-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. This compound (CAS 41051-15-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | C6H10O4 | CID 123500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-メトキシアセト酢酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-甲氧基乙酰乙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 41051-15-4 | Benchchem [benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. This compound(41051-15-4) 1H NMR spectrum [chemicalbook.com]

- 12. This compound [webbook.nist.gov]

what is the CAS number for Methyl 4-methoxyacetoacetate

An In-depth Technical Guide to Methyl 4-methoxyacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries.[1] Its unique molecular structure, featuring ester, ketone, and ether functional groups, makes it a valuable building block for the synthesis of complex organic molecules.[1] Notably, it serves as a crucial precursor in the production of several active pharmaceutical ingredients (APIs), including the antiretroviral drug Dolutegravir.[2] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its role in significant chemical transformations.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory and research applications.

Table 1: Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 41051-15-4 | [3][4][5][6] |

| IUPAC Name | methyl 4-methoxy-3-oxobutanoate | [3] |

| Molecular Formula | C₆H₁₀O₄ | [3][5][7] |

| Molecular Weight | 146.14 g/mol | [3][5][6] |

| Appearance | Colorless to pale yellow liquid | [4][7] |

| Form | Liquid | [6] |

Table 2: Physical Properties

| Property | Value | Reference |

| Boiling Point | 89 °C at 8.5 mmHg | [4][6] |

| Density | 1.129 g/mL at 25 °C | [4][6] |

| Refractive Index | n20/D 1.431 | [4][6] |

| Flash Point | 87 °C (closed cup) | [6] |

| Solubility | Highly soluble in polar organic solvents, slightly soluble in water | [1] |

Table 3: Spectroscopic Data

| Technique | Data Available | Reference |

| ¹H NMR | Spectrum available | [3][8] |

| ¹³C NMR | Spectrum available | [3] |

| Mass Spectrometry (GC-MS) | Data available | [3] |

| Infrared Spectroscopy (FTIR) | Spectrum available | [3][9] |

Experimental Protocols

The most common method for the synthesis of this compound involves the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide (B1231860) source.[2] Detailed experimental procedures are outlined below.

Synthesis from Methyl 4-chloroacetoacetate using Sodium Methoxide

This procedure details the synthesis of this compound via the reaction of methyl 4-chloroacetoacetate with sodium methoxide in acetonitrile (B52724).

Materials:

-

Sodium methoxide (113.4 g, 2.1 mol)

-

Acetonitrile (150 ml)

-

Methyl 4-chloroacetoacetate (150.5 g, 1 mol)

-

Distilled water (350 ml)

-

Acetic acid (9 g)

-

32% Hydrochloric acid

-

Magnesium sulfate

Procedure:

-

Suspend sodium methoxide in acetonitrile in a reaction vessel.

-

Slowly add methyl 4-chloroacetoacetate to the suspension over 5 minutes. The temperature of the reaction mixture will rise; maintain it at 68-70°C by cooling.

-

After the addition is complete, continue stirring the mixture at 70°C for an additional 25 minutes.[10]

-

Pour the reaction mixture into a solution of distilled water and acetic acid. Adjust the pH to 6-7 by adding 32% hydrochloric acid.[10]

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer three times with 200 ml of acetonitrile each time.

-

Combine all organic phases and dry over magnesium sulfate.

-

Concentrate the solution on a rotary evaporator to remove the solvent.

-

Purify the crude product by distillation at 55°-57° C under a pressure of 0.6 mbar to yield pure this compound.[10] The expected yield is approximately 90.6%.[10]

Synthesis using Sodium Hydride and Sodium Methoxide

This alternative method utilizes sodium hydride to generate the methoxide in situ.

Materials:

-

Anhydrous toluene (B28343)

-

Industrial sodium hydride

-

Methyl 4-chloroacetoacetate

-

Methanol (B129727) solution of sodium methoxide

-

Acid for pH adjustment

Procedure:

-

In a nitrogen atmosphere, rinse industrial sodium hydride with anhydrous toluene in the reactor.

-

Add methyl 4-chloroacetoacetate to the reactor.

-

At a temperature of 10-15°C, slowly add a methanol solution of sodium methoxide.

-

After the addition, stir the reaction mixture for 3-5 hours at 20-25°C.[11]

-

Adjust the pH with acid and allow the layers to separate.

-

Perform reduced pressure distillation on the toluene layer to remove the solvent.

-

Further purify the crude product by reduced pressure distillation to obtain the final product.[11]

Role in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of several HIV integrase inhibitors, such as dolutegravir, bictegravir, and cabotegravir.[2] The following diagram illustrates the logical workflow of its application in the synthesis of a key intermediate for these antiviral drugs.

Caption: Synthetic pathway from this compound to a key intermediate for Dolutegravir.

Safety and Handling

This compound is classified as a combustible liquid and requires careful handling in a well-ventilated area.[6][12] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][6][13]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[6][12]

-

Avoid breathing vapors or mist.[13]

-

Handle in a well-ventilated area or use a local exhaust ventilation system.[7][12]

-

Store in a tightly closed container in a cool, dry place.[7]

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[7][13]

-

In case of skin contact: Remove contaminated clothing and rinse skin with plenty of water.[7][12]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[7][12]

-

If swallowed: Rinse mouth with water.[12]

This technical guide provides essential information for the safe and effective use of this compound in a research and development setting. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

References

- 1. This compound BP EP USP CAS 41051-15-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. This compound | 41051-15-4 | Benchchem [benchchem.com]

- 3. This compound | C6H10O4 | CID 123500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 41051-15-4 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 4-メトキシアセト酢酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound(41051-15-4) 1H NMR spectrum [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. prepchem.com [prepchem.com]

- 11. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. echemi.com [echemi.com]

- 13. capot.cn [capot.cn]

Methyl 4-methoxyacetoacetate IUPAC name and structure

An In-depth Technical Guide to Methyl 4-methoxyacetoacetate

Introduction

This compound is a versatile organic compound that serves as a key intermediate in various chemical syntheses. Its utility is particularly notable in the pharmaceutical industry, where it is a precursor for the synthesis of a range of biologically active molecules, including anti-inflammatory and anti-bacterial agents. This guide provides a comprehensive overview of its chemical identity, physical and chemical properties, a detailed synthesis protocol, and its applications.

IUPAC Name and Chemical Structure

The nomenclature and structure of a molecule are fundamental to its identity in the chemical sciences.

IUPAC Name: The formal name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is methyl 4-methoxy-3-oxobutanoate .[1]

Chemical Structure: The structure of this compound is characterized by a four-carbon butanoate chain with a methoxy (B1213986) group at the fourth carbon and a ketone at the third position. It also features a methyl ester group.

-

Molecular Formula: C₆H₁₀O₄[1]

-

SMILES: COCC(=O)CC(=O)OC[1]

-

InChI: 1S/C6H10O4/c1-9-4-5(7)3-6(8)10-2/h3-4H2,1-2H3[1]

Below is a diagram illustrating the relationship between the IUPAC name and the molecular structure.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Weight | 146.14 g/mol | [1][2] |

| Appearance | Colorless, clear, oily liquid | [3] |

| Density | 1.129 g/mL at 25 °C | [2] |

| Boiling Point | 89 °C at 8.5 mmHg | [2] |

| Flash Point | 89.44 °C (Closed cup) | [4] |

| Refractive Index | n20/D 1.431 | [2] |

| Solubility | Highly soluble in polar organic solvents, slightly soluble in water. | |

| CAS Number | 41051-15-4 | [1] |

Experimental Protocol: Synthesis

The predominant method for synthesizing this compound is through the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide (B1231860) source.[5]

Objective: To synthesize this compound from methyl 4-chloroacetoacetate and sodium methylate.

Materials:

-

Sodium methylate (113.4 g, 2.1 mol)

-

Acetonitrile (B52724) (150 ml for reaction, 600 ml for extraction)

-

Methyl 4-chloroacetoacetate (150.5 g, 1 mol)

-

Distilled water (350 ml)

-

Acetic acid (9 g)

-

32% Hydrochloric acid

-

Magnesium sulfate

Procedure:

-

Suspend sodium methylate in 150 ml of acetonitrile in a reaction vessel.

-

Over a period of 5 minutes, add methyl 4-chloroacetoacetate to the suspension. The reaction is exothermic; maintain the temperature between 68-70°C by cooling.

-

After the addition is complete, continue stirring the mixture at 70°C for an additional 25 minutes.

-

Pour the reaction mixture into a solution of 350 ml of distilled water and 9 g of acetic acid.

-

Adjust the pH of the solution to 6-7 by adding 32% hydrochloric acid.

-

Transfer the mixture to a separating funnel and separate the organic layer.

-

Extract the aqueous layer three times with 200 ml of acetonitrile each time.

-

Combine all organic phases and dry them over magnesium sulfate.

-

Concentrate the dried organic phase on a rotary evaporator to remove the solvent.

-

The crude product is then purified by distillation at 55°-57° C under a pressure of 0.6 mbar.[6]

The following diagram illustrates the general workflow for this synthesis.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound.

-

¹H NMR: Proton NMR spectral data is available and can be used to confirm the presence of the different types of protons in the molecule.[1][7]

-

¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule.[1]

-

Mass Spectrometry (MS): GC-MS data is available, which helps in determining the molecular weight and fragmentation pattern.[1]

-

Infrared Spectroscopy (IR): IR spectra show the characteristic absorption bands for the functional groups present, such as the ester and ketone carbonyl groups.[1][8]

Applications in Research and Development

This compound is a valuable building block in organic synthesis. It has been utilized in the one-pot, three-component Biginelli cyclocondensation reaction to generate a library of dihydropyrimidine (B8664642) derivatives.[3][9] Furthermore, it serves as a reactant in the formation of an abiotic porphyrinogen (B1241876) in aqueous solutions.[3] Its role as a key intermediate in the synthesis of various pharmaceuticals underscores its importance in drug discovery and development.

Safety and Handling

This compound is classified as causing skin and eye irritation.[1] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical. It is a combustible liquid and should be stored away from ignition sources.[2] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. This compound | C6H10O4 | CID 123500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-甲氧基乙酰乙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 41051-15-4 [chemicalbook.com]

- 4. This compound, 41051-15-4 [thegoodscentscompany.com]

- 5. This compound | 41051-15-4 | Benchchem [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound(41051-15-4) 1H NMR spectrum [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. 4-甲氧基乙酰乙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

physical and chemical properties of Methyl 4-methoxyacetoacetate

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Methyl 4-methoxyacetoacetate (CAS No. 41051-15-4). The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is a colorless to light yellow, clear oily liquid.[1][2][3] It is a versatile building block in organic synthesis, particularly valued for its bifunctional nature, containing both a β-ketoester and a methoxy (B1213986) group.[2][4]

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 41051-15-4 | [1][5][6] |

| Molecular Formula | C6H10O4 | [1][5][6] |

| Molecular Weight | 146.14 g/mol | [1][5][6] |

| IUPAC Name | methyl 4-methoxy-3-oxobutanoate | [5] |

| Synonyms | Methyl 4-methoxy-3-oxobutyrate, 4-Methoxyacetoacetic acid methyl ester | [1][5] |

| InChI Key | QGBPKJFJAVDUNC-UHFFFAOYSA-N | [1] |

| SMILES | COCC(=O)CC(=O)OC | [5] |

Physical Properties

| Property | Value | Reference |

| Melting Point | -80 °C | [1][7] |

| Boiling Point | 89 °C at 8.5 mmHg | [1] |

| 113 °C at 3.5 kPa | [3] | |

| 215.7 °C at 760 mmHg | [7] | |

| Density | 1.129 g/mL at 25 °C | [1] |

| 1.13 g/cm³ | [3] | |

| Refractive Index (n20/D) | 1.431 | [1] |

| Flash Point | 87 °C (closed cup) | |

| 193 °F | [1] | |

| Solubility | Highly soluble in polar organic solvents, slightly soluble in water. | [2] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25 °C | [7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR and ¹³C NMR: Spectral data are available and can be found in various chemical databases.[5][8]

-

Infrared (IR) Spectroscopy: IR spectra have been recorded and are accessible for reference.[5][9]

-

Mass Spectrometry: Mass spectral data is also available, providing information on the compound's fragmentation pattern.[9]

Chemical Reactivity and Applications

The chemical behavior of this compound is primarily dictated by its ester and ketone functional groups.[4] It serves as a key intermediate in various chemical syntheses.

Key Reactions

-

Biginelli Cyclocondensation: It is used in the one-pot, three-component Biginelli reaction to generate diversely functionalized dihydropyrimidine (B8664642) derivatives.[1][7]

-

Porphyrinogen (B1241876) Formation: It acts as a reactant in the formation of an abiotic porphyrinogen in aqueous solutions.[1]

Applications in Drug Synthesis

This compound is a significant starting material in the pharmaceutical industry.[2][4] A notable application is in the synthesis of the HIV integrase inhibitor, Dolutegravir.[4][10] Its structural features are leveraged to construct the core of this and other related antiviral agents.[4]

Experimental Protocols: Synthesis

The most common method for synthesizing this compound is through the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide (B1231860) source.[4]

Synthesis from Methyl 4-chloroacetoacetate and Sodium Methoxide

This protocol is based on a widely used and efficient method.[11]

Materials:

-

Sodium methoxide

-

Methyl 4-chloroacetoacetate

-

Distilled water

-

Acetic acid

-

32% Hydrochloric acid

-

Magnesium sulfate

Procedure:

-

Suspend 113.4 g (2.1 mol) of sodium methoxide in 150 ml of acetonitrile in a reaction vessel.

-

Slowly add 150.5 g (1 mol) of methyl 4-chloroacetoacetate over 5 minutes. The temperature will rise; maintain it at 68-70 °C by cooling.

-

After the initial exothermic reaction subsides, stir the mixture at 70 °C for an additional 25 minutes.

-

Pour the reaction mixture into a solution of 350 ml of distilled water and 9 g of acetic acid.

-

Adjust the pH to 6-7 by adding 32% hydrochloric acid.

-

Separate the organic layer using a separating funnel.

-

Extract the aqueous layer three times with 200 ml of acetonitrile each.

-

Combine the organic phases and dry over magnesium sulfate.

-

Concentrate the solution on a rotary evaporator.

-

Purify the crude product by distillation at 55-57 °C / 0.6 mbar to obtain this compound.[11]

A diagram illustrating the general workflow for the synthesis of this compound is provided below.

Safety Information

This compound is classified as an irritant.[1][5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][12]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands and face thoroughly after handling), P280 (Wear eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]

It is recommended to handle this chemical in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.[13]

Storage and Handling

Store in a cool, dark, and well-ventilated place in a tightly closed container.[3] Keep away from incompatible materials such as oxidizing agents.[3][13]

References

- 1. This compound | 41051-15-4 [chemicalbook.com]

- 2. This compound BP EP USP CAS 41051-15-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | 41051-15-4 | Benchchem [benchchem.com]

- 5. This compound | C6H10O4 | CID 123500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS#:41051-15-4 | Chemsrc [chemsrc.com]

- 8. This compound(41051-15-4) 1H NMR spectrum [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. CN105418420A - Synthetic method of this compound - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. capot.cn [capot.cn]

- 13. biosynth.com [biosynth.com]

Methyl 4-methoxyacetoacetate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl 4-methoxyacetoacetate, a key intermediate in organic synthesis. The document outlines its chemical properties, experimental protocols for its synthesis, and a logical workflow for its preparation and purification.

Core Properties of this compound

This compound is a versatile building block, particularly noted for its role in the synthesis of pharmaceuticals. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₄ | [1][2][3] |

| Linear Formula | CH₃OCH₂COCH₂COOCH₃ | [4] |

| Molecular Weight | 146.14 g/mol | [1][2][3][4] |

| CAS Number | 41051-15-4 | [2][3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Density | 1.129 g/mL at 25 °C (lit.) | [4] |

| Boiling Point | 89 °C at 8.5 mmHg (lit.) | [4] |

| Refractive Index | n20/D 1.431 (lit.) | [4] |

Synthesis of this compound

The predominant method for synthesizing this compound is through the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide (B1231860) source.[1] Various bases and solvents can be employed to facilitate this reaction.

Experimental Protocol 1: Synthesis using Sodium Methylate in Acetonitrile (B52724)

This protocol details a common procedure for the synthesis of this compound.

Materials:

-

Sodium methylate (113.4 g, 2.1 mol)

-

Acetonitrile (150 ml for suspension, plus additional for extraction)

-

Methyl 4-chloroacetoacetate (150.5 g, 1 mol)

-

Distilled water (350 ml)

-

Acetic acid (9 g)

-

32% Hydrochloric acid

-

Magnesium sulfate

Procedure:

-

Suspend 113.4 g of sodium methylate in 150 ml of acetonitrile.

-

Over a period of 5 minutes, add 150.5 g of methyl 4-chloroacetoacetate to the suspension. The temperature will rise; maintain it between 68-70°C by cooling.

-

Stir the mixture at 70°C for an additional 25 minutes.

-

Pour the reaction mixture into a solution of 350 ml of distilled water and 9 g of acetic acid.

-

Adjust the pH to a value between 6 and 7 by adding 32% hydrochloric acid.

-

Separate the organic layer using a separating funnel.

-

Extract the aqueous layer three times with 200 ml of acetonitrile for each extraction.

-

Combine all organic phases and dry them over magnesium sulfate.

-

Concentrate the solution on a rotary evaporator to remove the solvent.

-

The crude product is then distilled at 55°-57° C under a pressure of 0.6 mbar to yield pure this compound.[2]

The expected yield for this procedure is approximately 90.6%.[2]

Experimental Protocol 2: Synthesis using Sodium Hydride and Methanol (B129727) in Toluene (B28343)

This alternative method utilizes sodium hydride to generate the methoxide in situ.

Materials:

-

Anhydrous Toluene

-

Industrial Sodium Hydride

-

Methanol solution of sodium methoxide

-

Methyl 4-chloroacetoacetate

-

Acid for pH adjustment

Procedure:

-

In a reactor under a nitrogen atmosphere, add anhydrous toluene.

-

Control the internal temperature to 18-20°C and add industrial sodium hydride while stirring.

-

Add methyl 4-chloroacetoacetate to the reactor.

-

Dropwise, add a methanol solution of sodium methoxide while maintaining the reactor temperature between 10-15°C.

-

After the addition is complete, stir the reaction mixture for 3-5 hours, allowing the temperature to rise to 20-25°C.

-

Monitor the reaction progress using gas chromatography.

-

Once the reaction is complete, adjust the pH with an acid and allow the layers to separate.

-

The toluene layer is subjected to reduced pressure distillation to remove the toluene, followed by distillation of the crude product to obtain the final product.[5]

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. This compound | 41051-15-4 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound | 41051-15-4 [chemicalbook.com]

- 4. This compound BP EP USP CAS 41051-15-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

Spectral Analysis of Methyl 4-methoxyacetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for Methyl 4-methoxyacetoacetate (CAS 41051-15-4), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for such analyses.

Data Presentation

The spectral data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.73 | s | 3H | O-CH₃ (Ester) |

| ~4.09 | s | 2H | O-CH₂ |

| ~3.48 | s | 2H | CO-CH₂-CO |

| ~3.38 | s | 3H | OCH₃ (Ether) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| ~201.5 | C=O (Ketone) |

| ~167.3 | C=O (Ester) |

| ~75.8 | O-CH₂ |

| ~59.1 | O-CH₃ (Ether) |

| ~52.3 | O-CH₃ (Ester) |

| ~45.6 | CO-CH₂-CO |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1725 | Strong | C=O stretch (ketone) |

| ~1100-1200 | Strong | C-O stretch (ether and ester) |

Technique: Neat (liquid film)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 146 | Low | [M]⁺ (Molecular Ion) |

| 115 | Moderate | [M - OCH₃]⁺ |

| 101 | High | [M - CH₂OCH₃]⁺ or [CH₃OCOCH₂CO]⁺ |

| 74 | Moderate | [CH₃OCOCH₃]⁺ |

| 59 | Moderate | [COOCH₃]⁺ |

| 45 | High | [CH₂OCH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to an NMR tube. The spectra are recorded on a spectrometer, such as a Varian CFT-20.[2]

-

¹H NMR Spectroscopy: The proton NMR spectrum is typically acquired at a frequency of 300 MHz or higher to ensure adequate signal dispersion. A standard pulse program is used, and the chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Neat (Liquid Film): A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium) of an ATR accessory.[2]

The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[2]

-

Sample Introduction: The sample is injected into the GC, where it is vaporized and separated from any impurities.

-

Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: An electron multiplier detects the ions, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound like this compound.

Caption: A logical workflow for the structural elucidation of this compound using various spectroscopic techniques.

References

key functional groups in Methyl 4-methoxyacetoacetate

An In-depth Technical Guide to the Key Functional Groups of Methyl 4-methoxyacetoacetate

Introduction

This compound (CAS 41051-15-4) is a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1][2] Its molecular structure contains a combination of functional groups that impart unique reactivity, making it a valuable building block for the synthesis of more complex molecules.[1][3] A notable application is its use as a starting material in the production of the anti-HIV drug Dolutegravir.[1][4] This guide provides a detailed examination of the key functional groups within this compound, its spectroscopic characteristics, reactivity, and a representative synthetic protocol.

Core Functional Groups

The structure of this compound, with the chemical formula C₆H₁₀O₄, is characterized by the presence of three key functional groups: an ester, a ketone, and an ether.[5] The relative positioning of the ketone and ester groups classifies it as a β-keto ester, which is the primary determinant of its chemical behavior.[2][3]

-

Ester (Methyl Ester): The methyl ester group (-COOCH₃) is an electrophilic site susceptible to nucleophilic attack, particularly transesterification reactions.

-

Ketone: The ketone group (C=O) is also electrophilic. Its proximity to the ester group influences the overall reactivity of the molecule.

-

Ether (Methoxy Group): The methoxy (B1213986) group (-OCH₃) is generally less reactive but can be displaced by strong nucleophiles under certain conditions.[1]

The combination of these groups, specifically the β-keto ester moiety, allows for a rich and versatile chemistry.

Spectroscopic Analysis

The functional groups of this compound can be identified and characterized using various spectroscopic techniques. The following table summarizes the expected and reported spectroscopic data.

| Spectroscopic Data for this compound | |

| Technique | Characteristic Signals |

| Infrared (IR) Spectroscopy [6] | Strong C=O stretching vibrations for the ketone and ester groups. C-O stretching for the ether and ester. |

| ¹H NMR Spectroscopy [6][7] | Signals corresponding to the different methyl and methylene (B1212753) protons. |

| ¹³C NMR Spectroscopy [6] | Resonances for the carbonyl carbons of the ketone and ester, the ether carbon, and the methyl carbons. |

| Mass Spectrometry [6][8] | A molecular ion peak corresponding to its molecular weight (146.14 g/mol ) and characteristic fragmentation patterns.[5][8] |

Reactivity and Synthetic Applications

The primary driver of this compound's reactivity is the β-keto ester functionality.[3] The methylene protons located between the two carbonyl groups (the α-hydrogens) are particularly acidic and can be readily removed by a base to form a highly reactive enolate ion.[3][9] This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and condensation reactions.[3][9]

The presence of two distinct electrophilic carbonyl carbons (one from the ketone and one from the ester) also allows for selective reactions with nucleophiles.[10]

Caption: Key reactive sites and pathways of this compound.

Experimental Protocols

The most common method for synthesizing this compound is through the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide (B1231860) source.[1]

Synthesis of this compound

Objective: To synthesize this compound from methyl 4-chloroacetoacetate and sodium methoxide.

Materials:

-

Sodium methoxide (113.4 g, 2.1 mol)

-

Acetonitrile (B52724) (150 ml, plus additional for extraction)

-

Methyl 4-chloroacetoacetate (150.5 g, 1 mol)

-

Distilled water (350 ml)

-

Acetic acid (9 g)

-

32% Hydrochloric acid

-

Magnesium sulfate

Procedure:

-

Suspend sodium methoxide in acetonitrile in a reaction vessel.

-

Add methyl 4-chloroacetoacetate to the suspension over 5 minutes. The temperature will rise; maintain it at 68-70°C by cooling.

-

Stir the mixture at 70°C for an additional 25 minutes.

-

Pour the reaction mixture into a solution of distilled water and acetic acid. Adjust the pH to 6-7 with hydrochloric acid.

-

Separate the organic layer using a separating funnel.

-

Extract the aqueous layer three times with 200 ml of acetonitrile each time.

-

Combine the organic phases and dry over magnesium sulfate.

-

Concentrate the solution on a rotary evaporator.

-

Distill the crude product under reduced pressure (55-57°C / 0.6 mbar) to obtain pure this compound.[11]

Expected Yield: 132.34 g (90.6%)[11]

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables provide a summary of the physical and chemical properties of this compound and the parameters for its synthesis.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₀O₄[12] |

| Molecular Weight | 146.14 g/mol [5] |

| Appearance | Colorless, clear, oily liquid[2] |

| Density | 1.129 g/mL at 25 °C |

| Boiling Point | 89 °C at 8.5 mmHg |

| Refractive Index (n20/D) | 1.431 |

| Flash Point | 87 °C (closed cup) |

Table 2: Synthesis Reaction Parameters

| Parameter | Value |

| Reactant 1 | Methyl 4-chloroacetoacetate (1 mol) |

| Reactant 2 | Sodium methoxide (2.1 mol) |

| Solvent | Acetonitrile |

| Reaction Temperature | 68-70 °C[11] |

| Reaction Time | 25 minutes (after addition)[11] |

| Purification Method | Reduced pressure distillation[11] |

| Reported Yield | 90.6%[11] |

Conclusion

This compound's utility in organic synthesis is a direct result of the interplay between its ester, ketone, and ether functional groups. The β-keto ester moiety, in particular, provides a synthetically versatile handle for creating complex molecular architectures. A thorough understanding of the reactivity and spectroscopic signatures of these functional groups is essential for researchers and drug development professionals aiming to leverage this important chemical intermediate in their work.

References

- 1. This compound | 41051-15-4 | Benchchem [benchchem.com]

- 2. This compound BP EP USP CAS 41051-15-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. fiveable.me [fiveable.me]

- 4. CN105418420A - Synthetic method of this compound - Google Patents [patents.google.com]

- 5. This compound 97 41051-15-4 [sigmaaldrich.com]

- 6. This compound | C6H10O4 | CID 123500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(41051-15-4) 1H NMR [m.chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. aklectures.com [aklectures.com]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. This compound [webbook.nist.gov]

An In-depth Technical Guide on the Solubility of Methyl 4-methoxyacetoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 4-methoxyacetoacetate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from its use in chemical synthesis and purification processes. Furthermore, a detailed experimental protocol for determining the solubility of this compound in organic solvents is provided, alongside a logical workflow diagram to guide researchers in obtaining precise measurements.

Core Compound Properties

| Property | Value |

| Chemical Name | Methyl 4-methoxy-3-oxobutanoate |

| Synonyms | This compound, 4-Methoxyacetoacetic acid methyl ester |

| CAS Number | 41051-15-4 |

| Molecular Formula | C6H10O4 |

| Molecular Weight | 146.14 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid[2] |

| Density | Approximately 1.129 g/mL at 25 °C[2][3] |

| Boiling Point | 89 °C at 8.5 mmHg[2][3] |

Qualitative Solubility of this compound

Based on these observations, the following table summarizes the qualitative solubility of this compound.

| Solvent | Chemical Class | Polarity | Deduced Solubility | Rationale from Literature |

| Tetrahydrofuran (THF) | Ether | Polar aprotic | Soluble | Used as a reaction solvent in the synthesis of this compound, implying the product is soluble in it.[4][5] |

| Acetonitrile | Nitrile | Polar aprotic | Soluble | Employed as a solvent in the synthesis process, indicating good solubility of the final product.[5] |

| Toluene | Aromatic hydrocarbon | Nonpolar | Soluble | Utilized as a solvent in synthesis and for rinsing industrial sodium hydride, suggesting solubility.[5][6] |

| Ethyl Acetate | Ester | Moderately polar | Soluble | Used as an extraction solvent for the product, which is a standard procedure for compounds soluble in it.[5] |

| Methanol | Alcohol | Polar protic | Likely Soluble | Used as a reactant in the synthesis, and the product is formed within this solvent.[4][5] |

| Water | - | Polar protic | Slightly Soluble | An estimated water solubility of 5.207e+005 mg/L (or approximately 52 g/100mL) at 25 °C has been reported, though this is an estimation.[7] |

Experimental Protocol for a Detailed Solubility Study

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and commonly used technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the measured concentration and the density of the solvent if necessary.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

- 1. This compound | C6H10O4 | CID 123500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 41051-15-4 [chemicalbook.com]

- 3. 4-甲氧基乙酰乙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN104478719A - 4-methoxy methyl acetoacetate preparation method - Google Patents [patents.google.com]

- 5. CN105418420A - Synthetic method of this compound - Google Patents [patents.google.com]

- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. This compound, 41051-15-4 [thegoodscentscompany.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-methoxyacetoacetate

This technical guide provides a comprehensive overview of the boiling point and density of Methyl 4-methoxyacetoacetate, tailored for researchers, scientists, and professionals in drug development. This document includes a summary of its physical properties, detailed experimental protocols for its synthesis and characterization, and visual workflows to illustrate key processes.

Core Physicochemical Data

This compound is a carbonyl compound that serves as a building block in organic synthesis.[1] Its utility in the formation of various chemical structures, including dihydropyrimidine (B8664642) derivatives and abiotic porphyrinogens, makes understanding its physical properties crucial for laboratory and industrial applications.[2]

Quantitative Data Summary

The boiling point and density of this compound have been reported under various conditions. The following table summarizes these key physical constants for easy reference and comparison.

| Property | Value | Conditions |

| Boiling Point | 215.70 °C (estimated) | @ 760.00 mmHg |

| 113 °C | @ 26 mmHg[1] | |

| 89 °C | @ 8.5 mmHg[3][4] | |

| Density | 1.129 g/mL | @ 25 °C[3][4] |

| Specific Gravity | 1.13 | @ 20/20 °C[1] |

| 1.13100 to 1.13500 | @ 20.00 °C[5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its physical and chemical properties are outlined below.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of methyl 4-chloroacetoacetate with a methoxide (B1231860) source.[2][6] The following is a generalized procedure based on established methods.[2][6][7][8]

Materials:

-

Methyl 4-chloroacetoacetate

-

Sodium methoxide or sodium hydride and methanol

-

Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)[6][7]

-

Glacial acetic acid

-

Hydrochloric acid

-

Nitrogen gas

Procedure:

-

A reaction vessel is charged with the anhydrous solvent and purged with nitrogen.

-

The methoxide source (e.g., sodium methoxide) is suspended in the solvent.[6]

-

Methyl 4-chloroacetoacetate is added dropwise to the suspension while maintaining the reaction temperature, typically between 20°C and 70°C, depending on the chosen solvent and base.[2][6]

-

The reaction mixture is stirred for a specified period until completion, which can be monitored by Thin-Layer Chromatography (TLC).[7]

-

Upon completion, the reaction is quenched by the addition of a cooled acidic solution (e.g., acetic acid in ice water).[2]

-

The pH of the mixture is adjusted to between 5 and 7 using hydrochloric acid.[2][7]

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.[6]

-

The combined organic phases are dried and the solvent is removed under reduced pressure.[6]

-

The crude product is then purified by distillation under reduced pressure to yield pure this compound.[2][6]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which may decompose at atmospheric boiling points, distillation under reduced pressure is often employed.

Procedure:

-

Assemble a distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a thermometer.

-

Place a small volume of the purified this compound and a boiling chip into the distillation flask.

-

Connect the apparatus to a vacuum source and a manometer to monitor the pressure.

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected.

-

Simultaneously, record the pressure from the manometer.

-

The recorded temperature is the boiling point at that specific pressure.

Determination of Density

Density is a fundamental physical property that can be used to help identify a substance.

Procedure:

-

Measure the mass of a clean, dry pycnometer (a small glass flask of a known volume).

-

Fill the pycnometer with distilled water and measure its mass to determine the exact volume of the pycnometer at a specific temperature.

-

Dry the pycnometer thoroughly and fill it with this compound.

-

Measure the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Characterization by GC-MS and NMR Spectroscopy

Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques used to confirm the identity and purity of the synthesized compound.

GC-MS Analysis:

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a volatile organic solvent.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC.[9]

-

Separation: The compound travels through a heated column, where it is separated from any impurities based on its boiling point and interaction with the column's stationary phase.

-

Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the molecule.[10]

NMR Spectroscopy:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Analysis: The sample is placed in the NMR spectrometer. ¹H NMR and ¹³C NMR spectra are acquired.[10][11]

-

Interpretation: The chemical shifts, integration, and splitting patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the molecular structure of this compound, confirming its synthesis.

Visual Workflows

The following diagrams illustrate the generalized workflows for the synthesis and analysis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Caption: Workflow for determining the boiling point under reduced pressure.

Caption: Workflow for determining the density using a pycnometer.

Caption: Generalized workflow for the analysis by Gas Chromatography-Mass Spectrometry.

References

- 1. This compound | 41051-15-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound | 41051-15-4 [chemicalbook.com]

- 3. This compound 97 41051-15-4 [sigmaaldrich.com]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. This compound, 41051-15-4 [thegoodscentscompany.com]

- 6. prepchem.com [prepchem.com]

- 7. CN104478719A - 4-methoxy methyl acetoacetate preparation method - Google Patents [patents.google.com]

- 8. CN105418420A - Synthetic method of this compound - Google Patents [patents.google.com]

- 9. metbio.net [metbio.net]

- 10. This compound | C6H10O4 | CID 123500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(41051-15-4) 1H NMR spectrum [chemicalbook.com]

The Genesis of a Key Pharmaceutical Intermediate: A Historical and Technical Guide to the Synthesis of Methyl 4-methoxyacetoacetate

For Immediate Release

[City, State] – December 21, 2025 – A comprehensive technical guide detailing the historical and modern synthetic routes to Methyl 4-methoxyacetoacetate, a critical intermediate in the production of advanced pharmaceuticals, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the evolution of its synthesis from foundational nineteenth-century ester chemistry to contemporary patented industrial processes.

This compound is a vital building block in the synthesis of numerous active pharmaceutical ingredients, most notably the anti-HIV drug Dolutegravir. Its molecular structure, featuring a β-keto ester functionality with a methoxy (B1213986) group at the gamma position, presents unique synthetic challenges and has been the subject of considerable chemical innovation.

From Classical Condensations to Modern Methodologies: A Historical Perspective

The story of this compound's synthesis is intrinsically linked to the broader history of β-keto ester chemistry. The foundational reaction in this field is the Claisen condensation , first reported by Rainer Ludwig Claisen in 1887.[1] This reaction, which involves the base-catalyzed self-condensation of an ester, laid the groundwork for the synthesis of a vast array of β-keto esters.

While specific early publications detailing the synthesis of this compound are not prominent in the historical literature, its creation can be envisioned through a logical extension of the Claisen condensation—a crossed Claisen condensation . This variation involves the reaction between two different esters. A plausible historical route would involve the condensation of methyl acetate (B1210297) with methyl methoxyacetate (B1198184) in the presence of a strong base like sodium ethoxide.

The historical context for the synthesis of β-keto esters began even before Claisen's seminal work. In 1863, August Geuther's work on the reaction of sodium with ethyl acetate led to the formation of what we now know as ethyl acetoacetate.[2] This, along with the contributions of Edward Frankland and B. F. Duppa, established the fundamental principles of enolate chemistry that underpin the synthesis of these valuable compounds.

The Modern Era: Nucleophilic Substitution as the Method of Choice

The contemporary synthesis of this compound has largely converged on a highly efficient and scalable method: the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide (B1231860) source. This approach has been the subject of numerous patents, reflecting its industrial significance.

This modern route offers high yields and is amenable to large-scale production. Various patents have optimized conditions by exploring different bases, solvents, and temperature profiles to maximize efficiency and purity while minimizing byproducts and operational hazards.

Below is a summary of key patented methods for the synthesis of this compound:

| Patent/Reference | Reactants | Base(s) | Solvent(s) | Temperature (°C) | Yield (%) |

| US Patent 4,564,696 | Methyl 4-chloroacetoacetate, Methanol | Sodium methoxide | Acetonitrile (B52724) | 70 | 91.7 |

| US Patent 6,403,804 | Methyl 4-chloroacetoacetate, Methanol | Sodium hydride | Toluene | 25 (Room Temp) | N/A |

| CN Patent 105418420A | Methyl 4-chloroacetoacetate, Methanol | Sodium hydride, Potassium methoxide | Tetrahydrofuran | 20-25 | N/A |

| CN Patent 104478719A | Methyl 4-chloroacetoacetate, Methanol | Sodium hydride, Metal basic compound | Tetrahydrofuran | 20-25 | >86 |

Experimental Protocols for Modern Synthesis

General Procedure based on Nucleophilic Substitution (Adapted from US Patent 4,564,696)

Materials:

-

Methyl 4-chloroacetoacetate

-

Sodium methoxide

-

Acetonitrile

-

Acetic acid

-

Hydrochloric acid

-

Magnesium sulfate (B86663)

-

Distilled water

Procedure:

-

A suspension of sodium methoxide in acetonitrile is prepared in a reaction vessel.

-

Methyl 4-chloroacetoacetate is added to the suspension over a short period. An exothermic reaction occurs, and the temperature is maintained at approximately 70°C with cooling.

-

The reaction mixture is stirred at 70°C for a further 25 minutes.

-

The mixture is then quenched by pouring it into a solution of acetic acid in distilled water.

-

The pH of the solution is adjusted to 6-7 using hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted multiple times with acetonitrile.

-

The combined organic phases are dried over magnesium sulfate and concentrated under reduced pressure.

-

The crude product is purified by distillation to yield this compound.

Visualizing the Synthetic Pathways

The evolution of the synthesis of this compound can be visualized through the following diagrams, generated using the DOT language.

Caption: Plausible historical synthesis of this compound.

Caption: Predominant modern synthetic route to this compound.

Future Outlook

The synthesis of this compound is a testament to the evolution of organic chemistry. From the classical explorations of ester reactivity to the highly optimized and patented processes of today, the journey to produce this key pharmaceutical intermediate reflects the relentless pursuit of efficiency, scalability, and safety in chemical manufacturing. As the demand for sophisticated pharmaceuticals continues to grow, further innovations in the synthesis of such crucial building blocks are anticipated, potentially focusing on greener and more sustainable methodologies.

References

Methodological & Application

Synthesis of Dolutegravir Utilizing Methyl 4-methoxyacetoacetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Dolutegravir, a critical antiretroviral medication, using Methyl 4-methoxyacetoacetate as a key starting material. The synthesis involves a multi-step pathway, including a multicomponent reaction to form a key pyridinone intermediate, subsequent cyclization, amidation, and a final demethylation step.

Experimental Protocols

The synthesis of Dolutegravir from this compound can be broadly divided into four key stages:

-

Formation of the Pyridinone Intermediate: A multicomponent reaction involving this compound, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and aminoacetaldehyde dimethyl acetal.

-

Cyclization: Reaction of the pyridinone intermediate with (R)-3-amino-1-butanol to form the tricyclic core of Dolutegravir.

-

Amidation: Coupling of the tricyclic intermediate with 2,4-difluorobenzylamine (B110887).

-

Demethylation: Removal of the methyl ether protecting group to yield the final Dolutegravir product.

Protocol 1: Synthesis of 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (Intermediate 4)

This protocol details the initial multicomponent reaction to form the core pyridinone structure.

Materials:

-

This compound

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Aminoacetaldehyde dimethyl acetal

Procedure:

-

In a suitable reaction vessel, stir this compound (16 mL, 123.6 mmol) and N,N-dimethylformamide dimethylacetal (19.2 mL, 144.52 mmol) at room temperature for 1.5 hours. The mixture will turn brown.[1]

-

To the resulting mixture, add methanol (40 mL) followed by aminoacetaldehyde dimethyl acetal (13.36 mL, 122.62 mmol).[1]

-

Stir the solution at room temperature for 1 hour. The solution will turn reddish.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) (ethyl acetate/petroleum ether = 5/1, Rf = 0.14 for the initial product; ethyl acetate, Rf = 0.56 for the final product of this step).[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain a red-brown oily liquid. This crude product is often used in the next step without further purification. An optimized yield of up to 65% has been reported for this multi-component reaction to synthesize the key acetal intermediate.[2]

Protocol 2: Synthesis of (4R,12aS)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][3]oxazine-9-carboxylic acid (Intermediate 6)

This protocol describes the hydrolysis of the acetal and subsequent cyclization with (R)-3-amino-1-butanol.

Materials:

-

Crude Intermediate from Protocol 1

-

Acetonitrile (B52724) (CH3CN)

-

Acetic acid (HOAc)

-

Methanesulfonic acid (CH3SO3H)

-

(R)-3-amino-1-butanol

-

1N Hydrochloric acid (HCl)

Procedure:

-

Dissolve the crude intermediate (assuming 63 mmol scale) in a mixture of acetonitrile (100 mL) and acetic acid (100 mL).[2]

-

Add methanesulfonic acid (1.2 mL, 18.5 mmol) and (R)-3-amino-1-butanol (8 mL, 188 mmol).[2]

-

Reflux the reaction mixture for 15 hours.[2]

-

After cooling, concentrate the solution under reduced pressure.[2]

-

Dilute the residue with dichloromethane (200 mL) and wash with 1N hydrochloric acid (100 mL).[2]

-

Separate the organic phase and extract the aqueous phase with dichloromethane (2 x 100 mL).[2]

-

Combine the organic phases, dry over a suitable drying agent, and concentrate under reduced pressure to yield the tricyclic carboxylic acid intermediate. This step has been reported to proceed in good yield.[2]

Protocol 3: Synthesis of (4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][3]oxazine-9-carboxamide

This protocol details the amidation of the carboxylic acid intermediate with 2,4-difluorobenzylamine.

Materials:

-

(4R,12aS)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][3]oxazine-9-carboxylic acid (Intermediate 6)

-

Acetonitrile (CH3CN)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

2,4-Difluorobenzylamine

Procedure:

-

To a 1-L round-bottom flask, add Intermediate 6 (10 g, 34 mmol), acetonitrile (300 mL), EDCI (19.5 g, 100 mmol), and DMAP (1.67 g, 13.65 mmol).[1]

-

Add 2,4-difluorobenzylamine (5 mL, 40.9 mmol) to the suspension.[1]

-

Heat the mixture to 80°C in an oil bath. The suspension should become a clear solution after approximately 2 hours.[1]

-

The reaction progress can be monitored by UPLC-MS.[1]

Protocol 4: Synthesis of Dolutegravir (Final Product)

This protocol describes the final de-methylation step to yield Dolutegravir. This step is often performed in the same pot as the amidation.

Materials:

-

Reaction mixture from Protocol 3

-

Lithium bromide (LiBr)

Procedure:

-

To the reaction mixture from Protocol 3, add lithium bromide (5.5 g, 60 mmol).[1]

-

Continue heating at 80°C for 4 hours.[1]

-

A solid precipitate of Dolutegravir will form.[1]

-

Cool the reaction mixture and collect the solid by filtration.[1]

-

Dry the solid under vacuum to obtain Dolutegravir as a white solid. A yield of 56% for the final two steps (amidation and demethylation) has been reported.[1]

Data Presentation

| Step No. | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pyridinone Formation | This compound | DMF-DMA, Aminoacetaldehyde dimethyl acetal | Methanol | Room Temp | 2.5 | ~65 |

| 2 | Cyclization | Intermediate from Step 1 | (R)-3-amino-1-butanol, CH3SO3H | Acetonitrile, Acetic Acid | Reflux | 15 | Good |

| 3 & 4 | Amidation & Demethylation | Intermediate from Step 2 | 2,4-difluorobenzylamine, EDCI, DMAP, LiBr | Acetonitrile | 80 | 6 | 56 (for both steps) |

Visualizations

Logical Relationship of Synthesis Pathway

Caption: Synthetic pathway of Dolutegravir from this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of Dolutegravir.

References

The Pivotal Role of Methyl 4-methoxyacetoacetate in the Synthesis of Advanced HIV Integrase Inhibitors

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxyacetoacetate has emerged as a critical starting material in the synthesis of a new generation of highly potent and effective HIV integrase inhibitors. Its unique chemical structure as a β-ketoester serves as a versatile building block for the construction of the complex polycyclic core structures characteristic of drugs such as Dolutegravir, Cabotegravir, and Bictegravir. These integrase strand transfer inhibitors (INSTIs) represent a cornerstone of modern antiretroviral therapy, effectively suppressing HIV replication by preventing the integration of the viral genome into the host cell's DNA. This document provides detailed application notes, experimental protocols, and quantitative data to support researchers and drug development professionals in the utilization of this compound for the synthesis and evaluation of novel HIV integrase inhibitors.

Application Notes

The Strategic Importance of this compound